molecular formula C14H19F3N4O2 B8721135 Tert-butyl 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxylate CAS No. 1048685-30-8

Tert-butyl 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxylate

Cat. No. B8721135
CAS RN: 1048685-30-8
M. Wt: 332.32 g/mol
InChI Key: LBKKRQWWMSYLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” is an organic chemical synthesis intermediate . It has a molecular formula of C14H22N4O2 and a molecular weight of 278.35 .


Synthesis Analysis

This compound can be synthesized by dehydrogenation of 1-Boc-4- (6-nitro-3-pyridyl)piperazine and palladium on carbon in ethanol .


Chemical Reactions Analysis

While specific chemical reactions involving “Tert-butyl 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxylate” are not available, the similar compound “tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate” is known to undergo reactions typical of esters .


Physical And Chemical Properties Analysis

The compound has a melting point of 130-132℃ and a predicted boiling point of 454.1±45.0 °C . It has a density of 1.182 and is slightly soluble in DMSO and very slightly soluble in methanol .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, in an inert atmosphere, at room temperature .

properties

CAS RN

1048685-30-8

Product Name

Tert-butyl 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxylate

Molecular Formula

C14H19F3N4O2

Molecular Weight

332.32 g/mol

IUPAC Name

tert-butyl 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C14H19F3N4O2/c1-13(2,3)23-12(22)21-8-6-20(7-9-21)11-5-4-10(18-19-11)14(15,16)17/h4-5H,6-9H2,1-3H3

InChI Key

LBKKRQWWMSYLEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-3-trifluoromethylpyridazine (0.666 g, 5.09 mmol) (prepared by following the procedure described in Goodman, A. J.; Stanforth, S. P; Tarbit B. Tetrahedron 1999, 55, 15067-15070), N-Boc-piperazine (1.138 g, 6.11 mmol) and diisopropylethylamine (1.95 ml, 1.12 mmol) in acetonitrile (10 ml) was stirred at 180° C. for 30 min., under microwave irradiation. The solvent was evaporated in vacuo and the residue was purified by column chromatography (silica gel; hexane/ethyl acetate) to yield D9 (1.67 g, 99%) as a light yellow solid. C14H19F3N4O2 requires 332; Found 333 (MH+).
Quantity
0.666 g
Type
reactant
Reaction Step One
Quantity
1.138 g
Type
reactant
Reaction Step Two
Quantity
1.95 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.